Cas no 1270314-62-9 (4-amino-4-(1H-indol-2-yl)butanoic acid)

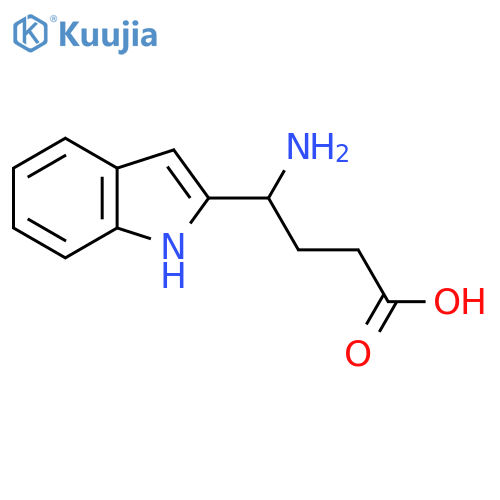

1270314-62-9 structure

商品名:4-amino-4-(1H-indol-2-yl)butanoic acid

4-amino-4-(1H-indol-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(1H-indol-2-yl)butanoic acid

- EN300-1843292

- 1270314-62-9

-

- インチ: 1S/C12H14N2O2/c13-9(5-6-12(15)16)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,14H,5-6,13H2,(H,15,16)

- InChIKey: DXFMOCABHDPOQC-UHFFFAOYSA-N

- ほほえんだ: OC(CCC(C1=CC2C=CC=CC=2N1)N)=O

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.1Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

4-amino-4-(1H-indol-2-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1843292-2.5g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 2.5g |

$2800.0 | 2023-09-19 | ||

| Enamine | EN300-1843292-1.0g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 1g |

$1429.0 | 2023-06-01 | ||

| Enamine | EN300-1843292-5.0g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 5g |

$4143.0 | 2023-06-01 | ||

| Enamine | EN300-1843292-1g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 1g |

$1429.0 | 2023-09-19 | ||

| Enamine | EN300-1843292-0.25g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 0.25g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1843292-10.0g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 10g |

$6144.0 | 2023-06-01 | ||

| Enamine | EN300-1843292-0.5g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 0.5g |

$1372.0 | 2023-09-19 | ||

| Enamine | EN300-1843292-10g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 10g |

$6144.0 | 2023-09-19 | ||

| Enamine | EN300-1843292-5g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 5g |

$4143.0 | 2023-09-19 | ||

| Enamine | EN300-1843292-0.1g |

4-amino-4-(1H-indol-2-yl)butanoic acid |

1270314-62-9 | 0.1g |

$1257.0 | 2023-09-19 |

4-amino-4-(1H-indol-2-yl)butanoic acid 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1270314-62-9 (4-amino-4-(1H-indol-2-yl)butanoic acid) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量